cis-Anethole

Toxicology Safety pharmacology Regulatory compliance

cis-Anethole (CAS 25679-28-1; (Z)-anethole; cis-p-propenylanisole) is the thermodynamically less stable geometric isomer of the phenylpropanoid anethole, bearing a (Z)-configured propenyl side chain para to a methoxy substituent on the benzene ring. It occurs naturally as a minor constituent (typically 0.5–2% of total anethole) in essential oils of anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum), where the trans (E) isomer dominates at 80–99%.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 25679-28-1
Cat. No. B1224065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Anethole
CAS25679-28-1
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC=CC1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
InChIKeyRUVINXPYWBROJD-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
1:8 IN 80% ALCOHOL;  1:1 IN 90% ETHANOL
ALMOST WATER INSOL;  MISCIBLE WITH CHLOROFORM & ETHER
Water solubility = 1.110E-1 g/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





cis-Anethole CAS 25679-28-1 Procurement Guide: What Separates the Z-Isomer from Generic Anethole


cis-Anethole (CAS 25679-28-1; (Z)-anethole; cis-p-propenylanisole) is the thermodynamically less stable geometric isomer of the phenylpropanoid anethole, bearing a (Z)-configured propenyl side chain para to a methoxy substituent on the benzene ring [1]. It occurs naturally as a minor constituent (typically 0.5–2% of total anethole) in essential oils of anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum), where the trans (E) isomer dominates at 80–99% . Unlike its trans counterpart, which is produced at commodity scale for food, flavor, and fragrance applications, cis-anethole serves primarily as an analytical reference standard, a synthetic intermediate in stereochemical studies, and a procurement-critical impurity marker — its presence even at sub-1% levels defines product quality grade and regulatory compliance for anethole-containing formulations [2].

cis-Anethole Substitution Risk: Why trans-Anethole, Estragole, and p-Anisaldehyde Cannot Replace the Z-Isomer in Research and Quality Workflows


In-class phenylpropanoids — trans-anethole (CAS 4180-23-8), estragole (methyl chavicol, CAS 140-67-0), p-anisaldehyde (CAS 123-11-5), and eugenol (CAS 97-53-0) — cannot be interchanged with cis-anethole without catastrophic consequences for data integrity, safety compliance, or product quality. Trans-anethole, despite being a geometric isomer differing only in the configuration of the exocyclic double bond, exhibits an approximately 14- to 21-fold lower acute oral toxicity in rats (LD50 2,090–3,208 mg/kg vs. 150 mg/kg for the cis isomer) and carries the characteristic sweet anise flavor entirely absent in the cis form [1]. Estragole, a structural isomer with an allylic rather than propenylic double bond, introduces independent genotoxic and hepatocarcinogenic liabilities unrelated to cis-anethole's toxicological profile [2]. p-Anisaldehyde, the oxidation product of anethole, lacks the olefin geometry required for isomerization and dimerization studies. The quantitative evidence presented in Section 3 establishes precisely where cis-anethole diverges from each comparator, providing the data foundation for rational compound selection in analytical, synthetic, and toxicological contexts.

cis-Anethole Quantitative Differentiation Evidence: Head-to-Head Data Against trans-Anethole and Structural Analogs


Acute Systemic Toxicity: cis-Anethole Is 14- to 21-Fold More Toxic Than trans-Anethole by Oral LD50 in Rats

In the definitive JECFA acute toxicity comparison table, cis-anethole exhibits an oral LD50 of 150 mg/kg in rats, while trans-anethole shows an oral LD50 of 2,090–3,208 mg/kg in the same species [1]. The resulting toxicity ratio ranges from 13.9:1 to 21.4:1 (cis more toxic). The intraperitoneal route amplifies the differential further: in mice, trans-anethole i.p. LD50 is 650–1,410 mg/kg versus 95–135 mg/kg for the cis isomer, yielding a 4.8- to 14.8-fold difference [1]. Independent sources corroborate the 15-fold differential [2] and a wider range of 15- to 38-fold depending on species and endpoint . This toxicity differential is not marginal — it is the defining regulatory and safety characteristic that prohibits cis-anethole above trace levels in food-grade or fragrance-grade trans-anethole products.

Toxicology Safety pharmacology Regulatory compliance

Cationic Polymerization Reactivity: cis-Anethole Is 1.5–2.0 Times More Reactive Than trans-Anethole

In a direct copolymerization experiment between cis- and trans-anethole conducted under cationic conditions (stannic chloride catalyst, toluene or ethylene dichloride solvent, 0°C), cis-anethole was 1.5–2.0 times more reactive than the trans isomer [1]. This contrasts with the behavior of the structurally analogous β-methylstyrene system, where the trans isomer was 1.3–1.5 times more reactive — a reversal attributed to the electronic influence of the para-methoxy substituent overcoming the steric hindrance that normally disfavors cis olefin reactivity [1]. The enhanced reactivity of cis-anethole toward electrophilic polymerization makes it a mechanistically informative monomer for studying stereoelectronic effects in cationic olefin polymerization and a distinct synthetic entry point for poly(anethole) architectures with different tacticity outcomes compared to trans-anethole-derived polymers.

Polymer chemistry Monomer reactivity Stereochemical effects

Singlet-State Photophysics: cis-Anethole Has a Shorter Excited-State Lifetime and Distinct Dimerization Stereochemistry vs. trans-Anethole

Lewis and Kojima (1988) established that the singlet excited states of trans- and cis-anethole differ quantitatively and qualitatively [1]. In hexane solution, trans-anethole exhibits a singlet lifetime of 8.5 ns versus 6.1 ns for cis-anethole — a 28% shorter lifetime for the Z-isomer [1]. Photodimerization follows divergent stereochemical courses: singlet trans-anethole dimerizes exclusively to a syn head-to-head cyclobutane with a bimolecular rate constant of 3.2 × 10⁸ M⁻¹ s⁻¹, whereas singlet cis-anethole yields an anti head-to-head dimer with a lower rate constant of 0.8 × 10⁸ M⁻¹ s⁻¹ and undergoes stereochemical inversion at one of the two double bonds [1]. These differences arise from fundamentally different singlet exciplex geometries and 1,4-biradical intermediate conformations accessible to each isomer. The absorption maxima also differ (trans: 258 nm; cis: 254 nm for the allowed HOMO→LUMO transition) [1].

Photochemistry Singlet-state dynamics Stereospecific cycloaddition

Sensory Quality and Regulatory Ceiling: cis-Anethole Possesses a Sharp, Unpleasant Taste and Is Legally Capped at ≤0.2% in Food-Grade Anethole

The US Patent 4038325A explicitly states that the cis isomer 'possesses a sharp, unpleasant taste' in contrast to the sweet, anise-licorice flavor of trans-anethole, and that 'an admixture of more than 1% of the cis isomer cannot be tolerated' in food and cosmetic products [1]. The Chinese national food additive standard GB 23489-2009 (harmonized with JECFA 217) tightens this further: trans-anethole must be ≥99.0% and cis-anethole ≤0.2% [2]. This regulatory framework means that cis-anethole is simultaneously the key quality-limiting impurity in commercial trans-anethole and the essential reference material for verifying compliance. Commercial-grade anethole suppliers routinely specify cis-anethole content below 0.5–2% by GC area, with premium grades targeting <0.15% . The sensory difference is not merely a matter of taste preference; it is a legally enforced purity criterion that drives procurement specifications globally.

Flavor chemistry Food additive regulation Quality specification

Photoisomerization Susceptibility: cis-Anethole Forms as a Quantifiable Degradation Marker from trans-Anethole Under UV and Acidic Conditions

Castro et al. (2010) demonstrated via high-resolution GC-MS that exposure of trans-anethole to UV-Vis irradiation or to microporous solid acids (dealuminated HY zeolites) directly generates cis-anethole alongside multiple dimers [1]. The cis-anethole produced under these conditions is identical to the naturally occurring Z-isomer. This photoisomerization pathway has direct industrial consequences: Ehlers et al. (2000) showed that fennel oils produced by steam distillation contain significantly higher cis-anethole levels than CO2 extracts of the same botanical material, identifying cis-anethole as 'an indicator for inferior quality' [2]. In aniseed spirit storage studies, light and elevated temperature exposure drive trans-to-cis isomerization, with cis-anethole levels ranging from 0.77% to 18.65% across commercial anise-flavored beverages [3]. Thus, cis-anethole concentration serves as a sensitive, quantifiable marker of thermal and photochemical abuse history in anethole-containing products — a role that neither estragole, p-anisaldehyde, nor eugenol can fulfill for the specific degradation pathway of trans-anethole.

Photostability Quality degradation Essential oil authenticity

cis-Anethole High-Value Application Scenarios: Where the Z-Isomer Is the Irreplaceable Choice


Analytical Reference Standard for Food-Grade and Fragrance-Grade trans-Anethole Quality Control

cis-Anethole of certified purity (≥98% HPLC) is the indispensable negative marker for GC and HPLC methods that verify trans-anethole product compliance with GB 23489-2009 (cis ≤0.2%) and JECFA 217 specifications. The 14- to 21-fold toxicity differential established in the JECFA acute toxicity table [1] makes cis-anethole quantitation the single most safety-relevant assay in anethole batch release. Without a cis-anethole reference standard of known purity, laboratories cannot calibrate the isomer-specific chromatographic peak that determines whether a batch of trans-anethole meets food-grade requirements or must be rejected. The photoisomerization evidence [2] further mandates that stability-indicating methods include cis-anethole as the primary degradation marker, as its concentration directly reflects the cumulative light and heat exposure history of the material.

Mechanistic Probe in Stereoelectronic Studies of Olefin Polymerization

The 1.5–2.0× higher cationic polymerization reactivity of cis-anethole relative to trans-anethole, documented under standardized SnCl4-catalyzed conditions at 0°C [1], makes the Z-isomer a mechanistically distinct monomer for investigating stereoelectronic effects in α,β-disubstituted olefin polymerization. The reversal of reactivity ordering compared to the β-methylstyrene system (where trans is more reactive) provides a unique experimental system for probing the interplay between steric hindrance and para-methoxy electronic activation. Researchers synthesizing stereoregular poly(anethole) architectures require isomerically pure cis-anethole to access polymer tacticity patterns that differ from those obtained with the trans monomer, as the geometry of the propenyl side chain governs the stereochemistry of chain propagation.

Singlet-State Photochemical Reference Compound for Excited-State Dynamics and Stereospecific Cycloaddition Studies

The well-characterized singlet photophysics of cis-anethole — including its 6.1 ns lifetime, 0.8 × 10⁸ M⁻¹ s⁻¹ dimerization rate constant, and anti head-to-head dimer stereochemistry [1] — establish it as a benchmark substrate for investigating the stereochemical course of singlet-state [2+2] photocycloadditions. The 28% shorter singlet lifetime and 4× slower dimerization rate compared to trans-anethole provide a calibrated pair of geometric isomers for testing computational predictions of excited-state potential energy surfaces. The complete stereochemical inversion at one double bond during cis-anethole photodimerization (versus full retention for trans) offers a stringent experimental test for distinguishing concerted from stepwise photocycloaddition mechanisms.

Process Quality Marker for Distinguishing CO2-Extracted from Steam-Distilled Botanical Oils

The finding that cis-anethole content is systematically lower in supercritical CO2 extracts than in steam-distilled fennel oils [1] positions cis-anethole quantitation as a forensic tool for verifying claimed extraction methodology. Buyers of premium anethole-containing essential oils can use cis-anethole levels (alongside p-anisaldehyde) as objective chemical evidence of thermal processing history: elevated cis-anethole indicates steam distillation or thermal abuse, while low cis-anethole (<0.3%) is consistent with CO2 extraction or careful low-temperature processing. This application derives directly from the photoisomerization evidence that cis-anethole forms from trans-anethole under the heat and light conditions inherent to steam distillation [2], making the Z-isomer an authenticity marker that no other phenylpropanoid impurity can replace.

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